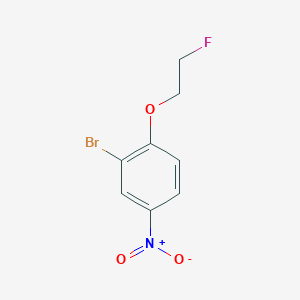

3-Bromo-5-(methoxycarbonyl)benzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of closely related compounds involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. For example, the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors, demonstrates a practical process scalable with significant cost reduction, starting from dimethyl terephthalate and achieving a total yield of 24% (Zhang et al., 2022).

Molecular Structure Analysis

Molecular structure and vibrational analysis studies, such as those performed on 4-Bromo-3-(Methoxymethoxy) Benzoic Acid, utilize DFT (Density Functional Theory) to predict chemical reactivity and properties. These studies provide insight into ionization energy, hardness, electrophilicity, and the influence of solvents on these parameters (Yadav et al., 2022).

Chemical Reactions and Properties

Research on related compounds highlights the importance of bromination and esterification reactions. These processes are crucial for modifying chemical structures to achieve desired properties, such as enhanced reactivity or specific biological activities. For instance, the synthesis of 3,5-bis(aminomethyl)benzoic acid from 3,5-dimethylbenzoic acid through bromination and azidonation showcases the versatility of bromo-substituted benzoic acids in chemical synthesis (G. Yong, 2010).

Physical Properties Analysis

Crystal structure analyses of similar compounds reveal that hydrogen bonds, Br⋯O interactions, and π–π interactions play significant roles in determining the solid-state architecture. These interactions can influence the compound's solubility, stability, and reactivity, which are essential factors in pharmaceutical formulation and material science applications (Suchetan et al., 2016).

Aplicaciones Científicas De Investigación

1. Use in Pharmaceutical Chemistry

- Application : “3-Bromo-5-(methoxycarbonyl)benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Method : The preparation of this compound involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70kg/batch with the total yield of 24% .

- Results : This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

2. Use in Proteomics Research

- Application : “3-Bromo-5-(methoxycarbonyl)benzoic acid” is used as a biochemical for proteomics research .

3. Use in Capillary Zone Electrophoresis

- Application : “3-Bromobenzoic acid” is used as a test solute in the determination of acidity constants by capillary zone electrophoresis .

4. Use in Solid-Phase Extraction

- Application : “3-Bromobenzoic acid” is used as an internal standard to study the retention mechanisms of an unmodified and a hydroxylated polystyrene-divinylbenzene polymer by solid-phase extraction .

5. Use in Formal Anti-Markovnikov Hydromethylation

- Application : “3-Bromo-5-(methoxycarbonyl)benzoic acid” is used in the formal anti-Markovnikov hydromethylation of alkenes .

6. Use in Medicinal Chemistry

- Application : Boronic acids, such as “3-Bromo-5-(methoxycarbonyl)benzoic acid”, have been growing in interest, especially after the discovery of the drug bortezomib . They have several activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .

Safety And Hazards

“3-Bromo-5-(methoxycarbonyl)benzoic acid” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Propiedades

IUPAC Name |

3-bromo-5-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXJVAGZPJKDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626694 | |

| Record name | 3-Bromo-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(methoxycarbonyl)benzoic acid | |

CAS RN |

161796-10-7 | |

| Record name | 3-Bromo-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-(methoxycarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B63656.png)

![1-Methyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B63665.png)

![Furo[3,2-c]pyridine-4-carbaldehyde](/img/structure/B63668.png)

![Furo[2,3-b]pyridine-6-carbonitrile](/img/structure/B63673.png)